molecular formula C14H12N2O2S B2578920 methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 672951-51-8

methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2578920
CAS No.: 672951-51-8
M. Wt: 272.32
InChI Key: WMNAUDIZVVPCMT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (molecular formula: C₁₃H₁₁N₂O₂S) is a heterocyclic compound featuring a fused thienopyrazole core. Its structure includes a methyl group at position 1, a phenyl substituent at position 3, and a methyl ester at position 5 (). This compound is synthesized via reactions involving pyrazole-4-carbaldehydes and methyl thioglycolate under basic conditions (). Its applications span pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity and stability.

Properties

IUPAC Name

methyl 1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-13-10(8-11(19-13)14(17)18-2)12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNAUDIZVVPCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)OC)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thieno[2,3-c]pyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyrazole possess notable antimicrobial properties. For instance, compounds synthesized from this framework were evaluated for their antibacterial effects against various pathogens. In vitro tests indicated that certain derivatives exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria .

2. Anti-inflammatory Effects
Thieno[2,3-c]pyrazole derivatives have shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. For example, a study highlighted the efficacy of specific derivatives in reducing edema in animal models, suggesting their potential use in treating inflammatory conditions.

3. Antioxidant Properties
The antioxidant capacity of thieno[2,3-c]pyrazole derivatives has been investigated, revealing their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases. The antioxidant activity was assessed using various assays, with some derivatives showing promising results comparable to established antioxidants .

4. Protein Kinase Inhibition
Research has explored the role of thieno[2,3-c]pyrazole derivatives as protein kinase inhibitors. These compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression and other diseases. The results indicated that certain modifications on the pyrazole ring enhance kinase inhibitory activity, making them potential candidates for anticancer therapies .

Case Studies

Several studies have documented the synthesis and biological evaluation of methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate:

Study Focus Findings
Fazli Azim et al. (2020)Synthesis and Biological EvaluationReported moderate antibacterial and antioxidant activities of synthesized pyrazoles derived from thieno[2,3-c]pyrazole frameworks .
Abdellatif et al. (2021)COX InhibitionDemonstrated that certain thieno[2,3-c]pyrazole derivatives showed significant COX-1/COX-2 inhibitory activities in inflammatory models.
Sivaramakarthikeyan et al. (2020)Histopathological StudiesFound minimal degenerative changes in liver and kidney tissues in rat models treated with specific pyrazole derivatives, indicating a favorable safety profile alongside anti-inflammatory effects.

Mechanism of Action

The mechanism by which methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Thieno[2,3-c]Pyrazole Core

Position 1 and 3 Substitutions
  • Methyl 1,3-Diphenyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylate: Substituting both positions 1 and 3 with phenyl groups (C₁₈H₁₃N₂O₂S) increases steric bulk and aromaticity compared to the target compound. This substitution enhances π-π stacking interactions but may reduce solubility in polar solvents ().
  • The ethyl ester group increases lipophilicity compared to the methyl ester ().
Functional Group Modifications
  • 1-(4-Chlorophenyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid: Replacing the ester with a carboxylic acid (C₁₃H₉ClN₂O₂S) increases acidity (pKa ~4–5), making it suitable for ionic interactions in drug design. The 4-chlorophenyl group enhances electron-withdrawing effects ().

Ester Group Comparisons

Compound Ester Group Molecular Weight Key Property
Target Compound () Methyl 273.30 g/mol Moderate lipophilicity, easy hydrolysis
Ethyl 1-(4-Methoxyphenyl) Derivative () Ethyl 299.33 g/mol Higher lipophilicity, slower hydrolysis

The methyl ester in the target compound offers faster metabolic hydrolysis compared to ethyl esters, which is critical in prodrug design ().

Ring System Variations

  • Pyrrolo[2,3-c]Pyrazole Derivatives :
    Replacing the thiophene ring with a pyrrole (e.g., ethyl 1-(4-methoxyphenyl)-3-methyl-pyrrolo[2,3-c]pyrazole-5-carboxylate) reduces sulfur-mediated reactivity but improves solubility in aqueous media ().

  • Pyrano[2,3-c]Pyrazole Derivatives: Compounds like ethyl-6-amino-4-substituted pyrano[2,3-c]pyrazole-5-carboxylates () exhibit fused pyran rings, enhancing hydrogen-bonding capacity and thermal stability.

Biological Activity

Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H12N2O2S
  • Molecular Weight: 258.29 g/mol
  • CAS Number: 24086-28-0

Antimicrobial Properties

Research indicates that compounds within the thieno[2,3-c]pyrazole class exhibit significant antimicrobial activity. A study highlighted the effectiveness of various derivatives against bacterial strains such as E. coli and Bacillus subtilis, with some compounds demonstrating comparable efficacy to standard antibiotics like ampicillin and norfloxacin .

Anti-inflammatory Activity

Thieno[2,3-c]pyrazole derivatives have shown promising anti-inflammatory effects. For instance, certain synthesized compounds were tested for their ability to inhibit carrageenan-induced edema in mice, yielding results comparable to indomethacin, a well-known anti-inflammatory drug. This suggests a potential application in treating inflammatory diseases .

Anticancer Effects

The anticancer potential of this compound has been evaluated in various studies. Notably, derivatives have been screened against cancer cell lines such as MCF7 and NCI-H460, demonstrating significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM. This highlights the compound's potential as a chemotherapeutic agent .

The biological activities of thieno[2,3-c]pyrazole derivatives can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Activity

A study conducted by Burguete et al. synthesized a series of thieno[2,3-c]pyrazole derivatives and evaluated their anti-inflammatory properties using an acetic acid-induced model in mice. The results indicated that compound 4b exhibited significant anti-inflammatory effects with a reduction in edema comparable to indomethacin .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives were tested against various human cancer cell lines. The most potent derivative showed an IC50 value of 26 µM against A549 lung cancer cells, indicating substantial growth inhibition and potential for further development as an anticancer therapeutic agent .

Data Tables

Biological Activity Tested Compound IC50 Value (µM) Cell Line/Model
AntimicrobialCompound 4b40E. coli, Bacillus subtilis
Anti-inflammatoryCompound 4bNot specifiedCarrageenan-induced edema model
AnticancerDerivative A26A549
AnticancerDerivative B12.50MCF7

Q & A

Q. What are the common synthetic routes for methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate?

A standard method involves cyclocondensation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol using anhydrous sodium carbonate as a base. This reaction forms the thieno[2,3-c]pyrazole core via nucleophilic substitution and cyclization . Alternative routes may employ Suzuki-Miyaura coupling or Pd-catalyzed cross-coupling to introduce aryl groups at specific positions .

Q. How should this compound be characterized using spectroscopic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns. For example, the methyl ester group typically shows a singlet at ~3.8 ppm (1H^1H) and ~165–170 ppm (13C^{13}C) .
  • IR : The ester carbonyl (C=O) appears at ~1700–1750 cm1^{-1}, while the thiophene ring exhibits absorption near 700–800 cm1^{-1} .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns to verify the structure .

Q. What are the key steps in hydrolyzing the ester group to the carboxylic acid?

Hydrolysis can be achieved under basic (e.g., NaOH in aqueous ethanol, reflux) or acidic (e.g., H2 _2SO4 _4/H2 _2O) conditions. Monitor the reaction via TLC and purify the product by recrystallization. The carboxylic acid derivative is critical for further functionalization, such as amide coupling .

Advanced Research Questions

Q. How can computational tools like Mercury and SHELX aid in structural analysis?

  • Mercury : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to rationalize stability and solubility .
  • SHELXL : Refine X-ray diffraction data by adjusting thermal parameters and validating bond lengths/angles against crystallographic databases . Use the Materials Module in Mercury to compare packing motifs across related structures .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned Data : Apply twin law matrices in SHELXL and validate using the Hooft parameter or Rint_{\text{int}}.
  • Disordered Solvents : Use SQUEEZE (PLATON) to model electron density from disordered regions .
  • Validation Tools : Cross-check with checkCIF (IUCr) to identify geometric outliers .

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to enhance yield. For example, aqueous ZnO nanoparticle systems improve regioselectivity in similar pyrazole syntheses .
  • Catalyst Tuning : Evaluate Pd(PPh3 _3)4 _4 vs. Pd(OAc)2 _2 for cross-coupling efficiency. Monitor by HPLC to minimize side products .

Q. What intermolecular interactions influence crystal packing?

  • Hydrogen Bonding : Carboxylate or ester groups often form dimers via O–H···O interactions.
  • π-π Stacking : Aromatic rings (phenyl, thiophene) align face-to-face, stabilizing the lattice. Use Mercury’s packing similarity tool to compare with analogous structures .

Q. How can the thieno[2,3-c]pyrazole core be functionalized for bioactivity studies?

  • Electrophilic Substitution : Introduce halogens (e.g., Br2 _2/Fe) at the thiophene ring for subsequent cross-coupling .
  • Nucleophilic Aromatic Substitution : Replace chloro groups with amines or alkoxides under basic conditions .
  • Click Chemistry : Attach triazole or isoxazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

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